1,2-Cyclohexanediamine, N,N'-bis(2-pyridinylmethylene)-, (1R,2R)-
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Overview
Description
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is a complex organic compound that features a pyridine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine typically involves the condensation of pyridine-2-carbaldehyde with a suitable amine derivative. The reaction conditions often include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine would depend on its specific application. For example, as a ligand, it would coordinate with metal ions, potentially altering their reactivity and stability. In biological systems, it might interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine
- 1-(pyridin-3-yl)-N-[(1R,2R)-2-{[(pyridin-3-yl)methylidene]amino}cyclohexyl]methanimine
Uniqueness
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1,2-Cyclohexanediamine, N,N'-bis(2-pyridinylmethylene)-, (1R,2R)- is a compound with the molecular formula C18H20N4 and a molecular weight of 292.39 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry and coordination chemistry.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- IUPAC Name : (1E,1'E)-N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(1-(pyridin-2-yl)methanimine)
- CAS Number : 934355-35-8
- Molecular Structure : The compound features two pyridine rings connected through a cyclohexanediamine backbone.
Anticancer Properties
Research has indicated that derivatives of cyclohexanediamine exhibit significant anticancer properties. For instance:
- Study Findings : A study demonstrated that platinum(II) complexes with N-monoalkyl-1R,2R-diaminocyclohexane derivatives showed enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the interaction of these complexes with DNA, leading to apoptosis in cancer cells .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- Case Study : Inhibition studies have shown that similar compounds can effectively inhibit enzymes involved in metabolic pathways. For example, certain derivatives have been tested against proteases and showed promising results in inhibiting their activity .
Pharmacological Applications
The pharmacological applications of 1,2-Cyclohexanediamine derivatives are diverse:
- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell walls or inhibiting key metabolic functions .
- Coordination Chemistry : The ability of this compound to form coordination complexes with transition metals has been explored. These complexes may exhibit unique properties useful in catalysis and material science .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-[2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine |
InChI |
InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2 |
InChI Key |
VYIMTYRAXWNXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
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